Cas no 2126161-02-0 (2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers)

2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers
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2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-642998-0.05g |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride |
2126161-02-0 | 95.0% | 0.05g |
$338.0 | 2025-03-15 | |
A2B Chem LLC | AX55809-250mg |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers |
2126161-02-0 | 95% | 250mg |
$794.00 | 2024-04-20 | |
A2B Chem LLC | AX55809-100mg |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers |
2126161-02-0 | 95% | 100mg |
$567.00 | 2024-04-20 | |
1PlusChem | 1P01EIDD-1g |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers |
2126161-02-0 | 95% | 1g |
$1864.00 | 2023-12-19 | |
1PlusChem | 1P01EIDD-5g |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers |
2126161-02-0 | 95% | 5g |
$5286.00 | 2023-12-19 | |
Enamine | EN300-642998-1.0g |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride |
2126161-02-0 | 95.0% | 1.0g |
$1458.0 | 2025-03-15 | |
Enamine | EN300-642998-5.0g |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride |
2126161-02-0 | 95.0% | 5.0g |
$4226.0 | 2025-03-15 | |
Enamine | EN300-642998-10.0g |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride |
2126161-02-0 | 95.0% | 10.0g |
$6266.0 | 2025-03-15 | |
Enamine | EN300-642998-0.5g |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride |
2126161-02-0 | 95.0% | 0.5g |
$1136.0 | 2025-03-15 | |
A2B Chem LLC | AX55809-500mg |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers |
2126161-02-0 | 95% | 500mg |
$1231.00 | 2024-04-20 |
2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers Related Literature
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
Additional information on 2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers
Introduction to 2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers (CAS No. 2126161-02-0)
2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers, identified by the Chemical Abstracts Service Number (CAS No.) 2126161-02-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This mixture of diastereomers represents a complex structural entity, featuring a cyclobutane core modified with functional groups that contribute to its unique chemical and biological properties. The presence of both methoxy and N-methyl substituents on the cyclobutane ring introduces a layer of stereochemical complexity, making this compound a subject of intense study in synthetic organic chemistry and drug discovery.
The cyclobutane ring itself is a common motif in pharmaceutical molecules due to its rigid structure, which can enhance binding affinity and metabolic stability. In the case of 2-methoxy-N-methylcyclobutan-1-amine hydrochloride, the amine functionality at the 1-position and the hydrochloride salt form contribute to its solubility and pharmacokinetic behavior. The mixture of diastereomers implies that the compound exists in multiple stereoisomeric forms, each with distinct spatial arrangements of atoms. These diastereomers can exhibit varying biological activities, making their separation and characterization a critical aspect of research.
Recent advancements in computational chemistry and crystallography have enabled researchers to gain deeper insights into the structure-activity relationships (SAR) of such complex molecules. The stereochemistry of the cyclobutane ring, particularly in relation to the substituents, plays a pivotal role in determining the compound's interactions with biological targets. For instance, studies have shown that subtle changes in the orientation of functional groups can significantly alter binding affinities and selectivity profiles.
In the context of drug development, 2-methoxy-N-methylcyclobutan-1-amine hydrochloride serves as a valuable scaffold for designing novel therapeutic agents. Its structural features make it amenable to modifications that can fine-tune its pharmacological properties. Researchers have explored various derivatives of this compound to identify potential leads for treating a range of diseases, including neurological disorders and inflammatory conditions. The mixture of diastereomers provides a rich palette of structural variations, allowing for systematic exploration of SAR.
The synthesis of such complex molecules often involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yields and purity. Techniques such as asymmetric synthesis have been employed to obtain enantiomerically pure or diastereomerically enriched forms of the target compound. These methods are crucial for evaluating the biological activity of each stereoisomer independently.
The hydrochloride salt form of 2-methoxy-N-methylcyclobutan-1-amine hydrochloride enhances its solubility in aqueous media, facilitating its use in various biochemical assays and preclinical studies. This property is particularly important for drug candidates that require oral or parenteral administration. The solubility profile also influences formulation development, as it affects factors such as bioavailability and dosing regimens.
Current research in medicinal chemistry increasingly emphasizes the importance of understanding stereochemical complexity in drug design. The case of 2-methoxy-N-methylcyclobutan-1-amine hydrochloride exemplifies how stereochemistry can influence pharmacological outcomes. By studying the properties of its diastereomeric mixture, scientists aim to uncover new insights into molecular recognition processes and develop more effective therapeutic strategies.
The compound's potential applications extend beyond traditional small-molecule drugs. Its structural motifs have inspired the design of peptidomimetics—molecules that mimic peptide sequences but exhibit improved stability and bioavailability. The cyclobutane ring serves as an excellent scaffold for mimicking peptide bonds, while functional groups can be tailored to interact with specific biological targets.
In conclusion, 2-methoxy-N-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers (CAS No. 2126161-02-0), represents a fascinating subject of study in pharmaceutical chemistry. Its complex stereochemistry and functional group arrangement offer opportunities for developing novel therapeutic agents with tailored pharmacological properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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